4-(Trifluoromethyl)isophthalaldehyde
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Overview
Description
4-(Trifluoromethyl)isophthalaldehyde is an organic compound with the chemical formula C9H5F3O2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to an isophthalaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isophthalaldehyde derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)isophthalaldehyde may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)isophthalic acid.
Reduction: 4-(Trifluoromethyl)isophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)isophthalaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)isophthalaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability. This group can also affect the compound’s binding affinity to specific enzymes or receptors, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)aniline
Uniqueness
4-(Trifluoromethyl)isophthalaldehyde is unique due to its dual aldehyde functionality combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications .
Properties
CAS No. |
90381-09-2 |
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Molecular Formula |
C9H5F3O2 |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-5H |
InChI Key |
NFWILKNDVVVBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)C(F)(F)F |
Origin of Product |
United States |
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